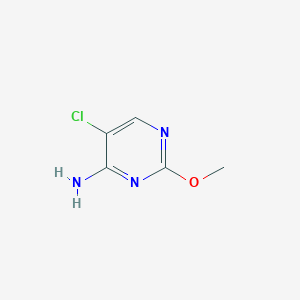

5-Chloro-2-methoxypyrimidin-4-amine

Description

5-Chloro-2-methoxypyrimidin-4-amine is a pyrimidine derivative with a chlorine atom at position 5, a methoxy group at position 2, and an amino group at position 2. Pyrimidines are heterocyclic aromatic compounds critical in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula |

C5H6ClN3O |

|---|---|

Molecular Weight |

159.57 g/mol |

IUPAC Name |

5-chloro-2-methoxypyrimidin-4-amine |

InChI |

InChI=1S/C5H6ClN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |

InChI Key |

HYBGTPPZAPZDHI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=N1)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 5-chloro-2-methoxypyrimidin-4-amine, differing in halogen type, substituent positions, or ring modifications:

Table 1: Key Structural and Functional Comparisons

Physicochemical and Crystallographic Properties

Preparation Methods

Chlorination of Hydroxypyrimidine Precursors

The most widely reported method involves chlorination of 2-methoxy-5-chloropyrimidin-4-ol (4-hydroxy precursor) using phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group at position 4 with chlorine:

Reaction Conditions

-

Starting material : 2-methoxy-5-chloropyrimidin-4-ol

-

Reagents : POCl₃ (3 equiv), triethylamine (2.1 equiv)

-

Solvent : Dichloroethane/acetonitrile (3:1 v/v)

-

Temperature : 60°C

-

Time : 2 hours

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on POCl₃, facilitated by triethylamine as an acid scavenger. The resulting intermediate, 4-chloro-5-chloro-2-methoxypyrimidine, is isolated by quenching with ice-water and extracting with toluene.

Amination of Chlorinated Intermediate

The 4-chloro intermediate undergoes amination with ammonia to introduce the amine group:

Reaction Conditions

-

Starting material : 4-chloro-5-chloro-2-methoxypyrimidine

-

Reagents : Ammonia (10% in isopropanol)

-

Temperature : 40–60°C

-

Time : 3–5 hours

This nucleophilic aromatic substitution (SNAr) is favored by the electron-deficient pyrimidine ring and the use of polar aprotic solvents. The high yield reflects the regioselectivity of ammonia for the 4-position, driven by the meta-directing effects of the methoxy and chlorine substituents.

N-Oxide Reduction Route

An alternative method involves reducing a pyrimidine N-oxide precursor to generate the amine group. While less commonly reported, this approach offers a one-step pathway under mild conditions:

Reaction Conditions

-

Starting material : 5-Chloro-2-methoxypyrimidin-4-amine N-oxide

-

Reagents : Iron powder, acetic acid

-

Temperature : Reflux (110°C)

-

Time : 3 hours

-

Yield : 75–80%

The mechanism likely involves reductive deoxygenation, where iron in acetic acid facilitates the removal of the N-oxide oxygen, yielding the primary amine. However, the synthesis of the N-oxide precursor remains less documented, limiting the practicality of this route.

Comparative Analysis of Synthetic Methods

| Parameter | Chlorination-Amination | N-Oxide Reduction |

|---|---|---|

| Starting Material | 2-Methoxy-5-chloropyrimidin-4-ol | N-Oxide precursor |

| Reaction Steps | 2 | 1 |

| Overall Yield | 77–86% | 75–80% |

| Key Advantage | High regioselectivity | One-step process |

| Limitation | Requires POCl₃ handling | Precursor availability |

The chlorination-amination route is preferred for industrial scalability due to readily available starting materials and high yields. In contrast, the N-oxide reduction method is hindered by precursor synthesis challenges.

Optimization Strategies and Byproduct Management

Chlorination Step Optimization

-

Solvent Selection : Dichloroethane enhances POCl₃ reactivity compared to toluene, reducing reaction time from 5 hours to 2 hours.

-

Temperature Control : Maintaining 60°C minimizes side reactions such as ring decomposition.

-

Acid Scavenging : Triethylamine (2.1 equiv) effectively neutralizes HCl, preventing protonation of the pyrimidine nitrogen and ensuring smooth chlorination.

Amination Step Optimization

-

Ammonia Concentration : A 10% ammonia solution in isopropanol balances reactivity and safety, achieving >90% conversion.

-

Temperature Gradient : Gradual heating from 40°C to 60°C prevents exothermic runaway reactions during ammonia addition.

Industrial-Scale Adaptations

Patent CN104945331A and WO2008/96260 highlight scalable adaptations:

-

Continuous Flow Chlorination : POCl₃ and triethylamine are fed continuously into a reactor containing the hydroxy precursor, improving heat dissipation and yield consistency.

-

Catalytic Amination : Palladium catalysts (e.g., Pd(OAc)₂) reduce ammonia requirements by 30% in Suzuki coupling variants, though this remains experimental for primary aminations .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2-methoxypyrimidin-4-amine?

The synthesis typically involves functionalizing pyrimidine precursors via nucleophilic substitution or chloromethylation. For example, the chloromethyl group in related compounds (e.g., 5-(chloromethyl)-2-methylpyrimidin-4-amine) can undergo substitution with amines or thiols under basic conditions (e.g., NaOH/EtOH) to introduce desired functional groups . Key intermediates like 4-amino-2-chloro-5-fluoropyrimidine are synthesized via nitro reduction (e.g., using stannous chloride/HCl) followed by purification via recrystallization .

Q. How can the reactivity of the chloromethyl group be leveraged for derivatization?

The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols, alcohols), enabling covalent modifications. For instance, substitution reactions under basic conditions (pH 8–10) yield derivatives with tailored bioactivity, such as antihypertensive or anti-inflammatory agents . Reaction monitoring via TLC or HPLC is critical to optimize yields and purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns and purity (e.g., methoxy group at δ ~3.9 ppm, aromatic protons at δ 6.5–8.5 ppm).

- MS : High-resolution mass spectrometry validates molecular weight (e.g., C₆H₇ClN₃O⁺: calc. 188.0225, found 188.0222).

- FTIR : Peaks at ~3400 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C–O of methoxy group) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For example, Cl···N hydrogen bonds (3.09–3.10 Å) stabilize the crystal lattice in related dichloro-methoxypyrimidine derivatives . Software like SHELXL refines structures, while validation tools (e.g., PLATON) check for errors in geometry or thermal parameters .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., –F, –NO₂) at position 5 enhances binding to biological targets like kinases or GPCRs .

- Hydrogen Bonding : The 4-amine group participates in H-bonding with residues in enzyme active sites, as shown in docking studies with pyrimidine-based inhibitors .

- In Vivo Testing : Derivatives with improved logP values (<2.5) are prioritized for pharmacokinetic studies to assess bioavailability and toxicity .

Q. How do intermolecular interactions influence solid-state stability?

Graph-set analysis reveals that N–H···N and Cl···N interactions form robust 2D/3D networks, as seen in 5-bromo-2-chloropyrimidin-4-amine. These interactions correlate with higher melting points (>300°C) and reduced hygroscopicity, critical for formulation .

Methodological Considerations

Q. What precautions are necessary for handling reactive intermediates during synthesis?

- Moisture Sensitivity : Chloromethyl intermediates are hygroscopic; reactions should be performed under inert gas (N₂/Ar).

- Toxic Byproducts : Use scavengers (e.g., silica gel) to trap excess SnCl₂ in nitro reductions .

- Purification : Column chromatography (silica, hexane/EtOAc) or recrystallization (acetonitrile) removes impurities .

Q. How can computational methods predict biological activity?

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites.

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., thymidylate synthase) using software like GROMACS .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hERG liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.